
4-(Difluoromethoxy)-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-naphthonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a nitrile group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-naphthonitrile typically involves the introduction of the difluoromethoxy group and the nitrile group onto the naphthalene ring. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency of the production process. These methods allow for better control over reaction conditions and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-(Difluoromethoxy)-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-naphthonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)aniline
- Difluoromethoxylated ketones
Uniqueness
4-(Difluoromethoxy)-2-naphthonitrile is unique due to the presence of both the difluoromethoxy and nitrile groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes.
Eigenschaften
Molekularformel |
C12H7F2NO |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
4-(difluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |
InChI-Schlüssel |
VFQPYCXYEIIONW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


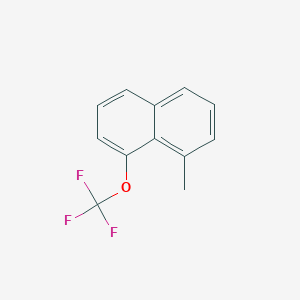
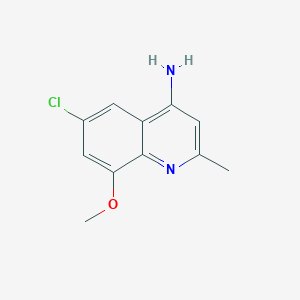

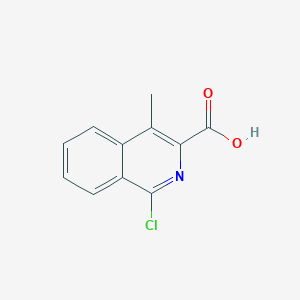


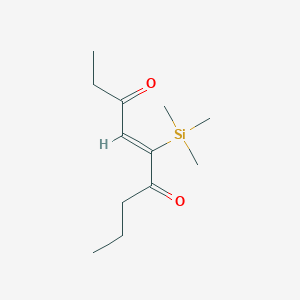
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
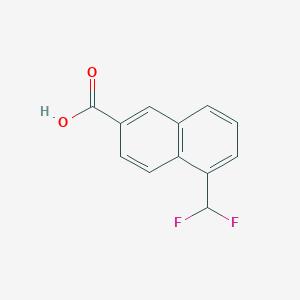
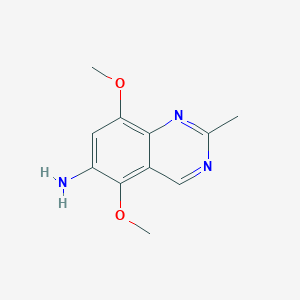
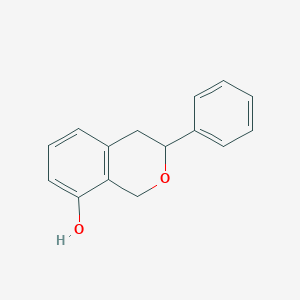

![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)

